molecular formula C20H22O6 B1631589 (-)-Epipinoresinol

(-)-Epipinoresinol

Cat. No. B1631589
M. Wt: 358.4 g/mol
InChI Key: HGXBRUKMWQGOIE-FQZPYLGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-Epipinoresinol is a natural product found in Isatis tinctoria, Asarum sieboldii, and Urtica dioica with data available.

Scientific Research Applications

Epigenetic Research

(-)-Epipinoresinol, a lignan found in various plants, has shown significance in epigenetic research. Epigenetics, the study of changes in organisms caused by modification of gene expression rather than alteration of the genetic code itself, has gained considerable attention in the scientific community. For instance, Bird (2007) discussed the burgeoning interest in epigenetics, highlighting its role in contemporary biology, including its potential implications in understanding the mechanisms involving substances like (-)-Epipinoresinol (Bird, 2007). Furthermore, Rodríguez-Paredes and Esteller (2011) emphasized the expansion of epigenetics in biomedical research, particularly in its translation to practical applications in oncology, which may involve compounds such as (-)-Epipinoresinol (Rodríguez-Paredes & Esteller, 2011).

Biochemical Studies

In biochemical research, (-)-Epipinoresinol has been identified in certain plant species, contributing to the understanding of plant secondary metabolism. Rahman et al. (1990) studied Forsythia intermedia, identifying (-)-Epipinoresinol among other lignans, thus contributing to the knowledge of plant biochemistry and potential therapeutic applications (Rahman et al., 1990).

Computational and Integrative Biology

The compound's relevance extends to computational biology and software development for biological research. Spjuth et al. (2009) discussed the integration of computational tools in life sciences, which can be utilized in the study and analysis of compounds like (-)-Epipinoresinol (Spjuth et al., 2009).

properties

Molecular Formula

C20H22O6

Molecular Weight

358.4 g/mol

IUPAC Name

4-[(3R,3aS,6S,6aS)-6-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol

InChI

InChI=1S/C20H22O6/c1-23-17-7-11(3-5-15(17)21)19-13-9-26-20(14(13)10-25-19)12-4-6-16(22)18(8-12)24-2/h3-8,13-14,19-22H,9-10H2,1-2H3/t13-,14-,19-,20+/m1/s1

InChI Key

HGXBRUKMWQGOIE-FQZPYLGXSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)[C@H]2[C@@H]3CO[C@@H]([C@@H]3CO2)C4=CC(=C(C=C4)O)OC)O

SMILES

COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)O)OC)O

Canonical SMILES

COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)O)OC)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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